N,N-Dimethylformamide

Catalog No.
S598908
CAS No.
68-12-2
M.F
C3H7NO
C3H7NO
HCON(CH3)2
M. Wt
73.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethylformamide

CAS Number

68-12-2

Product Name

N,N-Dimethylformamide

IUPAC Name

N,N-dimethylformamide

Molecular Formula

C3H7NO
C3H7NO
HCON(CH3)2

Molecular Weight

73.09 g/mol

InChI

InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3

InChI Key

ZMXDDKWLCZADIW-UHFFFAOYSA-N

SMILES

CN(C)C=O

Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
Miscible with water and most common organic solvents
Miscible with ethanol, ethyl ether, acetone, benzene; slightly soluble in ligroin
1000000 mg/L at 25 °C
Solubility in water: miscible
Miscible

Synonyms

Dimethylformamide, N,N Dimethylformamide, N,N-dimethylformamide

Canonical SMILES

CN(C)C=O

N,N-Dimethylformamide is an organic compound with the chemical formula HCON(CH₃)₂. It is a colorless, odorless liquid that is highly polar and miscible with water and most organic solvents. This compound is known for its high boiling point and ability to dissolve a wide range of substances, making it an essential solvent in various

DMF is a hazardous compound and should be handled with appropriate precautions. It is classified as a suspected reproductive toxin and can cause irritation to the skin, eyes, and respiratory system [].

  • Safety Data Sheet (SDS): Always consult the Safety Data Sheet (SDS) for DMF before handling this compound. The SDS provides detailed information on the hazards, safe handling procedures, first-aid measures, and disposal methods.

Solvent

  • Polar Aprotic Properties: DMF is a highly polar, aprotic solvent. This means it readily dissolves a wide range of polar and non-polar compounds, while lacking acidic or basic hydrogens that could interact with solutes . This makes it ideal for diverse research applications, including:
    • Polymer Chemistry: DMF is a common solvent for studying and processing polymers due to its ability to dissolve high molecular weight materials like polyvinyl chloride (PVC) and polyacrylonitrile (PAN) .
    • Organic Synthesis: DMF's solvating properties make it useful in various organic reactions, including the Vilsmeier–Haack reaction for formylation and the Friedel-Crafts acylation for introducing acyl groups into aromatic compounds .
    • Material Science: DMF plays a crucial role in the synthesis and characterization of nanomaterials like carbon nanotubes. It effectively separates and suspends them, making them accessible for various analytical techniques such as near-infrared spectroscopy .

Reagent and Catalyst

  • Beyond Solvation: DMF can act as more than just a solvent in certain reactions. It can participate in chemical transformations as a:
    • Reagent: DMF can directly react with other chemicals, serving as a source of various functional groups. For example, it can act as a formylating agent in the Vilsmeier–Haack reaction .
    • Catalyst: DMF can influence the rate and selectivity of certain reactions without being consumed itself. Its ability to stabilize certain reaction intermediates contributes to its catalytic activity .

Other Research Applications

  • Apart from the above, DMF finds applications in other areas of scientific research:
    • Biological Research: DMF shows potential in inducing the production of cellulase, an enzyme that breaks down cellulose, in certain fungi . This holds promise for research on biofuel production and biomass utilization.
    • Electrospinning: DMF is a common solvent used in the electrospinning technique for creating nanofibers with various potential applications in tissue engineering, drug delivery, and filtration .
, particularly those involving polar mechanisms like nucleophilic substitutions .
  • Chemical Reagent: It is employed in organic synthesis for reactions such as the Vilsmeier-Haack reaction and Bouveault aldehyde synthesis .
  • Industrial Uses: N,N-dimethylformamide is used in the production of plastics, fibers, and pharmaceuticals due to its ability to dissolve a wide range of materials .
  • Peptide Synthesis: Its properties make it suitable for solid-phase peptide synthesis and as a component in paint strippers .
  • N,N-Dimethylformamide can be synthesized through several methods:

    • Methylation of Formamide: This involves treating formamide with methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate .
    • Direct Amide Formation: Reacting dimethylamine with carbon monoxide under pressure can also yield N,N-dimethylformamide .
    • Reactions with Acids: It can be produced by reacting formic acid with dimethylamine under specific conditions .

    Studies have examined the interactions of N,N-dimethylformamide with various radicals and its photochemical behavior. For instance, research on its reaction with hydroxyl radicals showed significant variations in rate coefficients depending on temperature and pressure conditions. The degradation products formed during these interactions include methylisocyanate and various nitrogen-containing compounds, indicating its complex environmental chemistry .

    N,N-Dimethylformamide shares structural similarities with other amides but exhibits unique properties that differentiate it from them. Below are some similar compounds:

    Compound NameChemical FormulaKey Characteristics
    N-MethylformamideHCON(CH₃)Less polar than N,N-dimethylformamide
    N,N-DiethylformamideHCON(C₂H₅)₂Higher boiling point; less commonly used
    DimethylacetamideHCON(CH₃)₂C₂H₅Similar solvent properties; more reactive
    N,N-Di-n-butylformamideHCON(C₄H₉)₂Lower solubility; used in specific applications

    N,N-Dimethylformamide stands out due to its high polarity, ability to dissolve both polar and nonpolar compounds effectively, and versatility as a reagent in various synthetic pathways. Its unique interactions with radicals and other chemicals further enhance its significance in both laboratory and industrial settings.

    Physical Description

    N,n-dimethylformamide appears as a water-white liquid with a faint fishy odor. Flash point 136 °F. Slightly less dense than water. Vapors heavier than air. Toxic by inhalation or skin absorption. May irritate eyes.
    Dry Powder; Liquid
    Colorless to pale-yellow liquid with a faint, amine-like odor; [NIOSH]
    Liquid
    COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.
    Colorless to pale-yellow liquid with a faint, amine-like odor.

    Color/Form

    Colorless to very slightly yellow liquid
    Water-white liquid

    XLogP3

    -1

    Hydrogen Bond Acceptor Count

    1

    Exact Mass

    73.052763847 g/mol

    Monoisotopic Mass

    73.052763847 g/mol

    Boiling Point

    300 to 313 °F at 760 mmHg (NTP, 1992)
    152.8 °C
    BP: 76 °C at 39 mm Hg; 25 °C at 3.7 mm Hg
    153 °C
    307 °F

    Flash Point

    153 °F (NTP, 1992)
    58 °C, closed cup
    67 °C (open cup); 58 °C (Closed cup)
    136 °F (58 °C)
    58 °C c.c.
    136 °F

    Heavy Atom Count

    5

    Vapor Density

    2.51 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
    2.51 (Air= 1)
    Relative vapor density (air = 1): 2.5
    2.51

    Density

    0.95 at 68 °F (USCG, 1999) - Less dense than water; will float
    0.9445 at 25 °C/4 °C
    Relative density (water = 1): 0.95
    0.95

    LogP

    -1.01
    -1.01 (LogP)
    log Kow = -1.01
    -1.01
    -0.87

    Odor

    Fishy odor
    Faint, amine-like odo

    Odor Threshold

    Odor Threshold Low: 0.47 [mmHg]
    Odor Threshold High: 100.0 [mmHg]
    [ACGIH] Odor threshold from AIHA
    300 mg/cu m (odor low) 300 mg/cu m (odor high)

    Decomposition

    When heated to decomposition it emits toxic fumes of /nitrogen oxides/.
    Temperatures >350 °C may cause decomposition to form dimethylamine and carbon dioxide, with pressure developing in closed containers.

    Melting Point

    -78 °F (NTP, 1992)
    -60.3 °C
    -60.4 °C
    -61 °C
    -78 °F

    UNII

    8696NH0Y2X

    GHS Hazard Statements

    H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
    H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
    H360D ***: May damage the unborn child [Danger Reproductive toxicity]

    Mechanism of Action

    N,N-Dimethylformamide (DMF) is an organic solvent extensively used in industries such as synthetic leather, fibers and films, and induces liver toxicity and carcinogenesis. Despite a series of experimental and clinical reports on DMF-induced liver failure, the mechanism of toxicity is yet unclear. This study investigated whether DMF in combination with a low dose of hepatotoxicant enhances hepatotoxicity, and if so, on what mechanistic basis. Treatment of rats with either DMF (50-500 mg/kg/day, for 3 days) or a single low dose of CCl(4) (0.2mL/kg) alone caused small increases in plasma transaminases and lactate dehydrogenase activities. However, combinatorial treatment of DMF with CCl(4) markedly increased blood biochemical changes. Histopathology confirmed the synergism in hepatotoxicity. Moreover, DMF+CCl(4) caused PARP cleavage and caspase-3 activation, but decreased the level of Bcl-xL, all of which confirmed apoptosis of hepatocytes. Consistently, DMF+CCl(4) treatment markedly increased lipid peroxidation. By contrast, treatment of DMF in combination with lipopolysaccharide, acetaminophen or d-galactosamine caused no enhanced hepatotoxicity. Given the link between endoplasmic reticulum (ER) dysfunction and cell death, ER stress response was monitored after DMF and/or CCl(4) treatment. Whereas either DMF or CCl(4) treatment alone marginally changed the expression levels of glucose-regulated protein 78 and 94 and phosphorylated PKR-like ER-localized eIF2alpha kinase, concomitant treatment with DMF and CCl(4) synergistically induced them with increases in glucose-regulated protein 78 and C/EBP homologous protein mRNAs. /These/ results demonstrate that DMF treatment in combination with CCl(4) synergistically increases hepatocyte death, which may be associated with the induction of severe ER stress.

    Vapor Pressure

    3.7 mmHg at 77 °F ; 2.7 mmHg at 68 °F (NTP, 1992)
    3.87 [mmHg]
    3.87 mm Hg at 25 °C
    Vapor pressure, kPa at 25 °C: 0.49
    3 mmHg

    Pictograms

    Health Hazard Irritant

    Irritant;Health Hazard

    Impurities

    Water (0.05%), dimethylamine (15 ppm), formic acid (20 ppm), iron (0.05 ppm)

    Other CAS

    68-12-2

    Absorption Distribution and Excretion

    The solvent can pass through the intact skin or can be absorbed through the lungs.
    Dimethylformamide reached an average level of 2.8 ug/L in the blood of subjects exposed to 21 ppm of the vapor for 4 hr, and was undetectable at 4 hr after the exposure; the metabolite, methylformamide, averaged between 1 and 2 mg/L in the blood and this level was maintained for at least 4 hr after exposure. Maximal blood levels of about 14 and 8 ug/L were observed for dimethylformamide and methylformamide, respectively, at 0 and 3 hr, after a 4 hr exposure to 87 ppm of the vapor. Repeated daily exposures to 21 ppm of dimethylformamide did not result in accumulation of the chemical or its metabolite in blood. /Dimethylformamide and methylformamide/
    Eight healthy male subjects were exposed to dimethylformamide (DMF) vapor at a concn of 8.79 + or - 0.33 ppm for 6 hr daily for 5 consecutive days. All urine voided by the subjects was collected from the beginning of the first exposure to 24 hr past the end of the last exposure and each sample was analyzed for monomethylformamide. Monomethylformamide was rapidly eliminated from the body with urine values peaking within a few hours following the end of each exposure period. The mean for the 7 hr (end of exposure) sample was 4.74 mg/mL.
    The amount of N-methylformamide recovered in the urine represents only 2-6% of the dose of dimethylformamide inhaled. A substantial portion of an absorbed dose of DMF is excreted unchanged in the expired breath. The urinary concn of N-methylformamide is probably the best index of worker exponent dimethylformamide.
    For more Absorption, Distribution and Excretion (Complete) data for N,N-DIMETHYLFORMAMIDE (12 total), please visit the HSDB record page.

    Metabolism Metabolites

    N,N-dimethylformamide (DMF) is metabolized by the microsomal cytochrome p-450 into mainly N-hydroxymethyl- N-methylformamide (HMMF), which further breaks down to N-methyformamide (NMF). However, the detailed mechanism of its toxicity remains unclear. We investigated the metabolism and the toxicity of DMF using the isolated perfused liver model. DMF was added to the recirculating perfusate of the isolated perfused rat liver at concentrations of 0, 10 and 25 mM. Samples were collected from the inferior vena cava at 0, 30, 45, 60, 75, and 90 minutes following addition of the DMF. The metabolites of DMF were analyzed using Gas-chromatography (GC). The changes in the rate of oxygen consumption by the DMF were monitored during perfusion. The enzyme activities (aspartic aminotransferase:AST, alanine aminotransferase:ALT, and lactic dehydrogenase:LDH)) in the perfusate were monitored to see if DMF caused hepatotoxicity. As the perfusion progressed, the DMF concentration in the perfusate decreased, but the level of NMF increased to a maximum of 1.16 mM. The rate of oxygen consumption increased at DMF concentrations of 10 mM and 25 mM. However, when a known inhibitor of cytochrome P-450, SKF 525A (300 uM), was used to pretreat the perfusate prior to the addition of the DMF, the rate of oxygen consumption was significantly inhibited, indicating the cytochrome P-450 system was responsible for the conversion of DMF to NMF. On addition of the DMF, the activities of the enzymes AST, ALT and LDH were significantly increased a time and dose dependent manner. However, following pretreatment with SKF 525A, their releases were inhibited.
    ... Two groups of workers investigated metab of DMF on volunteers. ... Both found that majority of absorbed substance is eliminated within 24 hr and that main urinary metabolite is n-methyl formamide. Its concn was related to intensity of exposure.
    It is known that dimethylformamide is metabolized in man by sequential N-demethylation to methylformamide and formamide, which are largely eliminated in the urine.
    Blood and urine samples of rats and dogs which had been exposed to DMF were examined by GLC analysis and N-methylformamide(NMF) and formamide were detected in addition to DMF. These metabolites were eliminated faster in rats than in dogs. It has been suggested recently that the major metabolite of DMF which has been characterized an NMF by GLC is no NMF but N-hydroxymethyl-N-methylformamide (HMMF). HMMF is the immediate product of methyl C-hydroxylation of DMF and is a relatively stable carbinolamide in aqueous soln. It is, however thermally labile so that it decomposes quantitatively to NMF and presumably formaldehyde on the GLC column. The evidence that the metabolite which has been characterized as NMF is really HMMF is based on three studies. /One study/ found a formaldehyde precursor in the urine of mice which had received DMF. This metabolite liberated formaldehyde only after alkaline hydrolysis. In aqueous soln, authentic HMMF also decomposed to formaldehyde only on alkaline hydrolysis. /Another study/ isolated a urinary metabolite of DMF in rats by HPLC and subjected it to mass spectrometric analysis. The observed fragmentation pattern suggested the presence of HMMF, even though the mass fragments, including the one corresponding to the molecular ion, were also detected in control urine samples. Unequivocal evidence for the contention that HMMF and not NMF is the major metabolite of DMF was recently obtained by high-field proton NMF spectroscopy of urine samples of mice which had received DMF. HMMF exists in 2 rotameric forms and the methyl and formyl protons in the two rotamers are not equivalent. The resonance frequencies corresponding to the methyl and formyl protons of both rotamers were prominent signals in the NMR spectrum of the urine. However, at the resonance frequency of the methyl protons of NMF only a minute signal was observed. In this study dimethylamine and methylamine were found to be minor urinary metabolites of DMF in mice.
    For more Metabolism/Metabolites (Complete) data for N,N-DIMETHYLFORMAMIDE (14 total), please visit the HSDB record page.
    Dimethyl formamide may be absorbed following ingestion, inhalation, and dermal exposure, and is distributed evenly throughout the body. Metabolism takes place in the liver via microsomal enzyme systems, producing N-hydroxymethyl- N-methylformamide (DMF-OH) as the main urinary metabolite.

    Wikipedia

    Dimethylformamide
    Fluoride_therapy

    Biological Half Life

    Whole body: 4 hours; [TDR, p. 551]

    Use Classification

    Hazardous Air Pollutants (HAPs)
    Hazard Classes and Categories -> Teratogens, Flammable - 2nd degree
    SOLVENTS

    Methods of Manufacturing

    The direct or one-step synthesis of DMF begins with either pure carbon monoxide or a gas stream containing carbon monoxide. This is reacted in a continuous process with N,N-dimethylamine, by using a solution of alkali alkoxide (usually sodium methoxide) in methanol as catalyst. Methyl formate is presumably formed as an intermediate. The reaction mixture passes over an external heat exchanger to remove the excess heat generated and to ensure thorough mixing of the components. The reaction is conducted between 0.5 and 11 MPa at 50 - 200 °C. The reaction mixture exits the reactor through a decompression chamber. In addition to N,N-dimethylformamide, the crude product contains methanol, a certain amount of unreacted N,N-dimethylamine, dissolved carbon monoxide, and residual catalyst. The addition of acid or water deactivates any catalyst present, resulting in the formation of sodium formate. Dissolved carbon monoxide, together with inert gases, escapes from the mixture during decompression, and the off-gases are removed by combustion. Preliminary distillation is followed by a second distillation in a separate column; here, dimethylformamide is separated from methanol which contains traces of N,N-dimethylamine. Further distillation results in a product of 99.9%purity.
    The two-step process for the synthesis of N,N-dimethylformamide differs from direct synthesis because methyl formate is prepared separately and introduced in the form of ca. 96% pure (commercial-grade) material. Equimolar amounts of methyl formate and N, N-dimethylamine are subjected to a continuous reaction at 60 - 100 °C and 0.1 - 0.3 MPa. The resulting product is a mixture of N,N-dimethylformamide and methanol. The purification process involves distillation ... No separation of salts is required because no catalysts are involved in the process. According to the corrosive properties of both starting materials and products, stainless steel has to be used as material of construction for production facilities.
    Reaction of methyl formate with dimethylamine.
    Manufactured by the reaction of CO and dimethylamine. The reaction is carried out in the liquid phase using a sodium methoxide catalyst at 110-120 °C and 350 kPa (3.5 atm).

    General Manufacturing Information

    Pharmaceutical and Medicine Manufacturing
    Oil and Gas Drilling, Extraction, and Support activities
    Computer and Electronic Product Manufacturing
    Miscellaneous Manufacturing
    Textiles, apparel, and leather manufacturing
    Wholesale and Retail Trade
    Food, beverage, and tobacco product manufacturing
    All Other Basic Organic Chemical Manufacturing
    Formamide, N,N-dimethyl-: ACTIVE
    Has been termed the universal solvent
    TESTED AS A PARENTERAL DRUG VEHICLE

    Analytic Laboratory Methods

    Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: N,N-dimethylformamide; Matrix: water; Detection Limit: not provided.
    Method: NIOSH 2004, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: N,N-dimethylformamide; Matrix: air; Detection Limit: 0.05 mg/sample.
    A HPLC method with UV detection was used for the determination of low mol wt amides in pharmaceutical matrixes. The method was based on Zorbax C8 or Alltech C18 column, mobile phase consisting of 3-5% MeCN in 0.1M phosphate buffer, & flow rate of 1-1.5 mL/min at the room temperature. By strongly retaining the sample matrix & allowing the amide analyte to elute, the method can be generally applied to many types of org matrix for pharmaceutical & agricultural products. /Amides/

    Clinical Laboratory Methods

    /The aim of this study is/ to assess the suitability of different methods for biological monitoring of internal dose to N,N-dimethylformamide (DMF) in occupational settings. The determination of urinary metabolites of DMF, N-hydroxymethyl- N-methylformamide (HMMF), N-methylformamide (NMF) and N-acetyl- S-(N-methylcarbamoyl) cysteine (AMCC) was carried out by four selected analytical procedures. Two methods solely measured total NMF (HMMF and NMF). The other two methods measured both total NMF and AMCC in one analytical run. All four methods were tested on 34 urine samples from workers exposed to DMF. Comparison of the four methods for determination of total NMF in urine showed that results were similar for three methods, while the remaining one provided NMF levels significantly lower (by 22%) than the other methods. Thus, all but one of the tested methods for the determination of total NMF can be considered to be suitable for biological monitoring of internal dose to DMF. The two tested methods for the determination of AMCC afforded results that showed high correlation but differed significantly (by 10%). The choice of the biomonitoring method depends mainly on the purpose for which the measurement is conducted. For evaluation of acute exposures or to assess safety measures in the working area, an updated version of the traditional method of Kimmerle and Eben (1975)for the determination of total NMF in urine is sufficient. For risk assessment after exposure to DMF, the determination of AMCC should be carried out, since AMCC, but not total NMF, is supposed to be related to the toxicity of DMF. However, there is still a need to develop an easier, more sensitive and more selective method for the determination of AMCC in urine until AMCC can be considered for regulatory purposes in occupational settings.
    N-Hydroxymethyl-N-methylformamide (HMMF) and N-methylformamide (NMF) in urine samples from workers exposed to N,N-dimethylformamide (DMF) cannot be distinguished by a gas chromatographic method because HMMF is converted to NMF at the injection port of gas chromatography (GC). Total NMF (HMMF+NMF) has been measured instead. Also, the determination of N-acetyl-S-(N-methylcarbamoyl)cystein (AMCC), which is supposed to be related to the toxicity of DMF, needs multiple treatments to convert to a volatile compound before GC analysis. There is no previous report of a simultaneous determination of three major metabolites of DMF in urine. The aim of this study is to develop a simple and selective method for the determination of DMF metabolite in urine. By using a liquid chromatography-tandem mass spectrometry, we can directly distinguish these three major metabolites of DMF in a single run. The diluted urine samples were analyzed on Capcell Pak MF SG80 column with the mobile phase of methanol in 2mM formic acid (10:90, v/v). The analytes were detected by an electrospray ionization tandem mass spectrometry in the multiple-reaction-monitoring mode. The standard curves were linear (r>0.999) over the concentration ranges of 0.004-8 microg/mL. The precision and accuracy of quality control samples for inter-batch (n=6) analyses were in the range of 1.3-9.8% and 94.7-116.8, respectively. The sum of each HMMF and NMF concentration determined by LC-MS/MS method shows high correlation (r=0.9927 with the slope of 1.0415, p<0.0001) with NMF included HMMF concentration determined by GC method for 13 urine samples taken from workers exposed to DMF. The excretion ratio of HMMF:NMF:AMCC is approximately 4:1:1 in molar concentration.
    Airborne DMF and the urine metabolites of DMF were measured by gas chromatography (GC), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS). Traditional liver function tests and hepatic fibrosis parameters were performed by auto-chemistry analyzer and ELISA methods.
    Mercapturic acids are highly important and specific biomarkers of exposure to carcinogenic substances in occupational and environmental medicine. /Investigators/ have developed and validated a reliable, specific and very sensitive method for the simultaneous determination of five mercapturic acids derived from several high-production chemicals used in industry, namely ethylene oxide, propylene oxide, acrylamide, acrolein and N,N-dimethylformamide. Analytes are enriched and cleaned up from urinary matrix by offline solid-phase extraction. The mercapturic acids are subsequently separated by means of high-performance liquid chromatography on a Luna C8 (2) column and specifically quantified by tandem mass spectrometric detection using isotopically labelled analytes as internal standards. The limits of detection (LODs) for N-acetyl-S-2-carbamoylethylcysteine (AAMA) and N-acetyl-S-2-hydroxyethylcysteine (HEMA) were 2.5 ug/L and 0.5 ug/L urine, while for N-acetyl-S-3-hydroxypropylcysteine (3-HPMA), N-acetyl-S-2-hydroxypropylcysteine (2-HPMA) and N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) it was 5 ug/L. These LODs were sufficient to detect the background exposure of the general population. /Investigators/ applied the method on spot urine samples of 28 subjects of the general population with no known occupational exposure to these substances. Median levels for AAMA, HEMA, 3-HPMA, 2-HPMA and AMCC in non-smokers (n = 14) were 52.6, 2.0, 155, 7.1 and 113.6 ug/L, respectively. In smokers (n = 14), median levels for AAMA, HEMA, 3-HPMA, 2-HPMA and AMCC were 243, 5.3, 1681, 41.7 and 822 ug/L, respectively. Due to the simultaneous quantification of these mercapturic acids, our method is well suited for the screening of workers with multiple chemical exposures as well as the determination of the background excretion of the general population.
    Methylformamide concentrations in urine may be determined by flame-ionization gas chromatography, involving direct sample introduction ... Urine is injected directly into the gas chromatograph. Methylformamide is quantitated by flame-ionization detection; Sensitivity: 8 mg/L; Interferences: occasionally, interfering peaks appear on the chromatogram at heights representing traces of methylformamide (< 2 mg/L).

    Storage Conditions

    Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Handle and store under inert gas.
    Ideal materials for ... storage are nonalloy (carbon) steels, austenitic chromium nickel steels ... and aluminum. Seals ... should be made of polytetrafluoroethylene, polyethylene or polypropylene of high molecular weight. Ethylene-propylene rubber may also be used. Graphite can be used for lubricating moving parts in contact with DMF ... Since dimethylformamide (DMF) is hygroscopic, it should be kept under a blanket of dry nitrogen. High purity DMF, as required for acrylic fibers, is best stored in aluminum tanks.

    Interactions

    In acetone pretreated male CD 1 mice, dimethy1formamide, given as a single ip dose of 1000 mg/kg bw, resulted in liver necrosis and a strong incr in serum alanine aminotransferase activity. In contrast, no signs of hepatotoxicity were found in non pretreated mice given the same dose or in pretreated or nonpretreated male Sprague Dawley rats given up to 2000 mg/kg bw as a single ip dose. These differences are probably related to the highly different substrate affinities of CYP2EI in rats and mice.
    In a study of 102 workers, 19 had experienced manifestation of alcohol intolerance, among them facial flushing, sweating, dizziness, and palpitation, mainly within 24 hr of exposure /to DMF/. Of the 34 episodes recorded, 26 occurred after the workers had consumed alcoholic drinks.
    Among the work population that included a total of 13 workers, seven had abdominal colic which was sustained for more than 3 days, three had abnormal liver function, and two had facial flushing. /DMF (Dimethylformamide) exposure/
    A veterinary euthanasia drug containing embutramide, mebezonium, tetracaine, and dimethylformamide (DMF; T-61 or Tanax) may cause serious manifestations or even fatalities after self-poisoning. Immediate toxicity is mainly due to a general anesthetic and due to a neuromuscular blocking agent, while delayed hepatotoxicity seems related to the solvent DMF. The protective role of N-acetylcysteine (NAC) administration remains debatable. Two male veterinarians (50- and 44-year-old) attempted suicide by injecting T-61 in the precordial area for the first one, and by ingesting 50 mL for the second. Both received NAC (for 14 days in the first case and only for 20 hr in the second). Urine was collected for the serial determination of DMF, N-methylformamide (NMF), and N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC). Both patients developed only mild signs of liver injury. The metabolite of DMF, NMF, appeared rapidly in the urine, while a further delay was necessary for AMCC excretion. The kinetics of elimination of DMF and DMF metabolites were slightly slower than those reported in exposed workers. While both patients had a favorable outcome, there is no clear evidence that NAC could directly influence NMF and AMCC excretion...
    For more Interactions (Complete) data for N,N-DIMETHYLFORMAMIDE (12 total), please visit the HSDB record page.

    Stability Shelf Life

    DMF is stable. It is hygroscopic and easily absorbs water form a humid atmosphere and should therefore be kept under dry nitrogen. High purity DMF, required for acrylic fibers, is best stored in aluminum tanks. DMF dose not change under light or oxygen and does not polymerize spontaneously. Temperatures >350 °C may cause decomposition to form dimethylamine and carbon dioxide, with pressure developing in closed containers.

    Dates

    Modify: 2023-08-15

    Optical Properties of Composites Based on Poly(o-phenylenediamine), Poly(vinylenefluoride) and Double-Wall Carbon Nanotubes

    Mihaela Baibarac, Monica Daescu, Elena Matei, Daniela Nastac, Oana Cramariuc
    PMID: 34361025   DOI: 10.3390/ijms22158260

    Abstract

    In this work, synthesis and optical properties of a new composite based on poly(o-phenylenediamine) (POPD) fiber like structures, poly(vinylidene fluoride) (PVDF) spheres and double-walled carbon nanotubes (DWNTs) are reported. As increasing the PVDF weight in the mixture of the chemical polymerization reaction of o-phenylenediamine, the presence of the PVDF spheres onto the POPD fibers surface is highlighted by scanning electron microscopy (SEM). The down-shift of the Raman line from 1421 cm
    to 1415 cm
    proves the covalent functionalization of DWNTs with the POPD-PVDF blends. The changes in the absorbance of the IR bands peaked around 840, 881, 1240 and 1402 cm
    indicate hindrance steric effects induced of DWNTs to the POPD fiber like structures and the PVDF spheres, as a consequence of the functionalization process of carbon nanotubes with macromolecular compounds. The presence of the PVDF spheres onto the POPD fiber like structures surface induces a POPD photoluminescence (PL) quenching process. An additional PL quenching process of the POPD-PVDF blends is reported to be induced in the presence of DWNTs. The studies of anisotropic PL highlight a change of the angle of the binding of the PVDF spheres onto the POPD fiber like structures surface from 50.2° to 38° when the carbon nanotubes concentration increases in the POPD-PVDF/DWNTs composites mass up to 2 wt.%.


    Hsa_circ_0005915 promotes N,N-dimethylformamide-induced oxidative stress in HL-7702 cells through NRF2/ARE axis

    Ziqi Liu, Qianmei He, Ye Liu, Yangchun Zhang, Mengxing Cui, Honghao Peng, Yuqing Wang, Shen Chen, Daochuan Li, Liping Chen, Yongmei Xiao, Wen Chen, Qing Wang
    PMID: 34153373   DOI: 10.1016/j.tox.2021.152838

    Abstract

    N,N-dimethylformamide (DMF) is an organic compound widely used in industrial production processes as a solvent with a low evaporation rate. Excessive exposure to DMF may lead to liver damage. Oxidative stress has been reported as one of the main causes of DMF-induced hepatotoxicity. Several doses of DMF (0, 1, 5, and 10 mM) were used to treat HL-7702 cells for a relatively long period to simulate the actual exposure pattern in occupational settings, and oxidative stress was induced. Previous studies illustrated that circular RNA (circRNA) plays a vital role in sustaining hepatocyte physiological function. To explore whether aberrant circRNA expression is involved in DMF-induced excessive ROS generation and hepatotoxicity, high-throughput transcriptional sequencing was performed to identify the altered circRNA expression profiles in HL-7702 liver cells after treatment with 0, 75, or 150 mM DMF for 48 h. We found that levels of induced oxidative stress were similar to those in the long-term exposure model. Among the altered circRNAs, one circRNA (hsa_circ_0005915) was significantly upregulated after DMF exposure, and it affected DMF-mediated oxidative stress in HL-7702 cells. Further experiments revealed that hsa_circ_0005915 downregulated the expression of nuclear factor erythoid-2-related factor 2 (NRF2) at the post-transcriptional level via promoting the ubiquitination and degradation of NRF2, which led to the increase of ROS accumulation. Further investigation demonstrated that the expression levels of NRF2-regulated antioxidative genes-heme oxygenase 1 (HO1) and NAD(P)H quinone dehydrogenase 1 (NQO1)-indeed declined after the overexpression of hsa_circ_0005915. In vivo study also indicated that DMF exposure can upregulate the expression of mmu_circ_0007941 (homologous circRNA of hsa_circ_0005915) and downregulated Nrf2 and Ho1 proteins. In summary, our results revealed that hsa_circ_0005915 plays an important role in promoting DMF-induced oxidative stress by inhibiting the transcriptional activity of the NRF2/ARE axis, which provides a potential molecular mechanism of DMF-mediated hepatotoxicity.


    Understanding Acid-Promoted Polymerization of the

    Botuo Zheng, Songyi Xu, Xufeng Ni, Jun Ling
    PMID: 33784077   DOI: 10.1021/acs.biomac.1c00016

    Abstract

    Polymerization of
    -substituted glycine
    -thiocarboxyanhydrides (NNTAs) is a promising pathway to prepare functional polypeptoids benefiting from their tolerance to nucleophilic impurities. However, controlled NNTA polymerization is hard to achieve in amide polar solvents, including
    ,
    -dimethylacetamide (DMAc),
    ,
    -dimethylformamide (DMF), and
    -methyl pyrrolidone (NMP), the only aprotic solvents for many biomacromolecules and polypeptoids. In the present work, we successfully achieve controlled NNTA polymerization in amide polar solvents by adding acetic acid as a promoter. The promotion is applied to the polymerization of sarcosine NTA,
    -ethyl glycine NTA, and
    -butyl glycine NTA. DMAc, DMF, and NMP are suitable solvents to prepare polypeptoids with designable molecular weights and low dispersities (1.06-1.21). The polysarcosines with high molecular weights are prepared up to 35.2 kg/mol. A kinetic investigation quantitatively reveals that the presence of acetic acid not only accelerates the polymerization, but also suppresses H
    S-catalyzed decomposition of NNTAs by decreasing the concentration of H
    S dissolved in polar solvents. Benzoic acid is also able to promote the polymerization, while trifluoroacetic acid, phosphoric acid, and phenol are not appropriate promoters. The moderate acidity of acids is essential. l-Methionine, l-tryptophan, and l-phenylalanine, which are dissolved in DMF, initiate the controlled polymerization of sarcosine-NTA in the presence of acetic acid and introduce functional end groups to polysarcosines quantitatively. In DMAc, hydrophilic vancomycin is grafted by poly(
    -butyl glycine). The amphiphilic product dissolves in dichloromethane and stabilizes water-in-oil emulsion.


    Removal of N,N-dimethylformamide by dielectric barrier discharge plasma combine with manganese activated carbon

    Wenjiao Sang, Longjie Mei, Cheng Zhan, Qian Zhang, Xi Jin, Shaohui Zhang, Shiyang Zhang, Cuihua Li, Min Li
    PMID: 33786771   DOI: 10.1007/s11356-021-13729-5

    Abstract

    Manganese activated carbon (Mn-AC) was successfully prepared by the incipient wetness method and characterized by SEM, XRD, and FTIR. This study chose N,N-dimethylformamide (DMF) as the target pollutant, and the removal rate of DMF and removal mechanism were systematically studied by dielectric barrier discharge (DBD) plasma combined with Mn-AC. This study indicated that DBD plasma combined with Mn-AC could effectively remove DMF. With the addition of Mn-AC, the removal rate and mineralization rate of DMF within 40 min increased from 51.5% and 36.0% to 82.2% and 58.2%, respectively. The discharge power, initial concentration of DMF, initial pH of the solution, and dosage of Mn-AC affect the removal of DMF. The optimal discharge power is 16.19 W, and energy efficiency is 20.79 mg·kJ
    ; low concentration DMF could be removed more effectively. Neutral and alkaline conditions showed better removal effect of DMF than acid conditions; Mn-AC optimal dosage is 1.0 g L
    . The concentration variations of O
    , H
    O
    , and ·OH manifested that Mn-AC could effectively convert O
    and H
    O
    to ·OH, thereby increasing the DMF removal rate. Quenching experiments showed that ·OH is the main active species in the reaction. Based on reaction products of DMF such as N-methylformamide, methanol, formaldehyde, and formic acid, possible degradation pathways were proposed. Prospect analysis demonstrated combining plasma systems with catalysts is promising.


    Electrospun lignin-PVP nanofibers and their ability for structuring oil

    María Borrego, José E Martín-Alfonso, M Carmen Sánchez, Concepción Valencia, José M Franco
    PMID: 33737178   DOI: 10.1016/j.ijbiomac.2021.03.069

    Abstract

    This work explores the electrospinnability of low-sulfonate Kraft lignin (LSL)/polyvinylpyrrolidone (PVP) solutions in N,N-dimethylformamide (DMF) and the ability of the different micro- and nano-architectures generated to structure castor oil. LSL/PVP solutions were prepared at different concentrations (8-15 wt%) and LSL:PVP ratios (90:10-0:100) and physico-chemically and rheologically characterized. The morphology of electrospun nanostructures mainly depends on the rheological properties of the solution. Electrosprayed nanoparticles or micro-sized particles connected by thin filaments were obtained from solutions with low LSL/PVP concentrations and/or high LSL:PVP ratios, whereas beaded or bead-free nanofibers were produced by increasing concentration and/or decreasing LSL:PVP ratio, due to enhanced extensional viscoelastic properties and non-Newtonian characteristics. Electrospun LSL/PVP nanofibers are able to form oleogels by simply dispersing them into castor oil at concentrations between 10 and 30 wt%. The rheological properties of the oleogels may be tailored by modifying the LSL:PVP ratio and nanofibers content. The potential application of these oleogels as bio-based lubricants was also explored in a tribological cell. Satisfactory friction and wear results are achieved when using oleogels structured by nanofibers mats with enhanced gel-like properties as lubricants. Overall, electrospinning of lignin/PVP solutions can be proposed as a simple and effective method to produce nanofibers for oil structuring.


    Effect of organic solvents on solvatochromic, fluorescence, and electrochemical properties of synthesized thiazolylcoumarin derivatives

    Ali Bahadur, Shahid Iqbal, Rabail Ujan, Pervaiz Ali Channar, Murefah Mana Al-Anazy, Aamer Saeed, Qaiser Mahmood, Muhammad Shoaib, Mazloom Shah, Ifzan Arshad, Ghulam Shabir, Muhammad Saifullah, Guocong Liu, Muhammad Abdul Qayyum
    PMID: 33759314   DOI: 10.1002/bio.4044

    Abstract

    In this present investigation, thiazolylcoumarin derivatives (5a-5k) were synthesized from thiosemicarbazide, ethyl acetoacetate, and naphthaldehyde through a multistep route. The formation of thiazolylcoumarin derivatives with bioactive scaffolds was confirmed through nuclear magnetic resonance spectroscopy. A solvatochromic study of synthesized thiazolylcoumarin derivatives was carried out using ultraviolet-visible methods for dimethylformamide (DMF), ethyl acetate, and ethanol solvents. The redox behaviour of as-synthesized thiazolylcoumarin derivatives (5a-5k) was examined in dimethyl sulphoxide by conducting an electrochemical study. Fluorescence properties of thiazolylcoumarin derivatives were studied in DMF, ethanol, and ethyl acetate to visualize the solvent effect on the emitting ability of thiazolylcoumarin derivatives.


    An ethanethioate functionalized polythiophene as an optical probe for sensitive and fast detection of water content in organic solvents

    Lihua Liu, Qiang Zhang, Hongfei Duan, Chenxi Li, Yan Lu
    PMID: 34355707   DOI: 10.1039/d1ay00967b

    Abstract

    A new polythiophene-based optical probe, namely PTS, was designed and prepared for detection and quantification of the water present in organic solvents. PTS exhibited sensitive and fast absorption and fluorescence signaling response to the changes of water content in tetrahydrofuran (THF),
    ,
    -dimethylformamide (DMF) and
    ,
    -dimethylacetamide (DMAc) due to the water-induced interpolymer-stacking aggregation as demonstrated by dynamic light scattering (DLS) analysis. The fluorescence intensity of PTS at 550 nm linearly reduced as a function of the water content in detection ranges of 0-30% (v/v) in THF, 0-10% in DMF and 0-10% in DMAc with the limit of detection (LOD) for water being 0.034% (v/v) in THF, 0.013% (v/v) in DMF, and 0.014% (v/v) in DMAc, respectively. Additionally, PTS-incorporated test paper was fabricated to successfully achieve naked-eye detection of water in DMF and DMAc. PTS was further applied to estimate the water content in real samples, convincingly demonstrating that our method was comparable with the standard Karl Fischer titration.


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